

Synthesis of calcium lactate from lactic acid and calcium carbonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

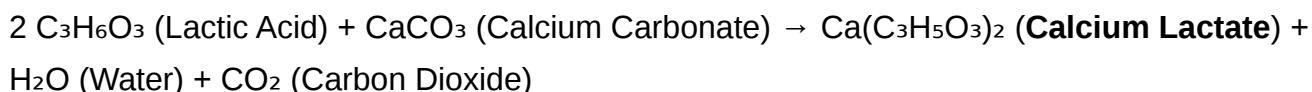
Compound Name: *Calcium lactate*

Cat. No.: *B046792*

[Get Quote](#)

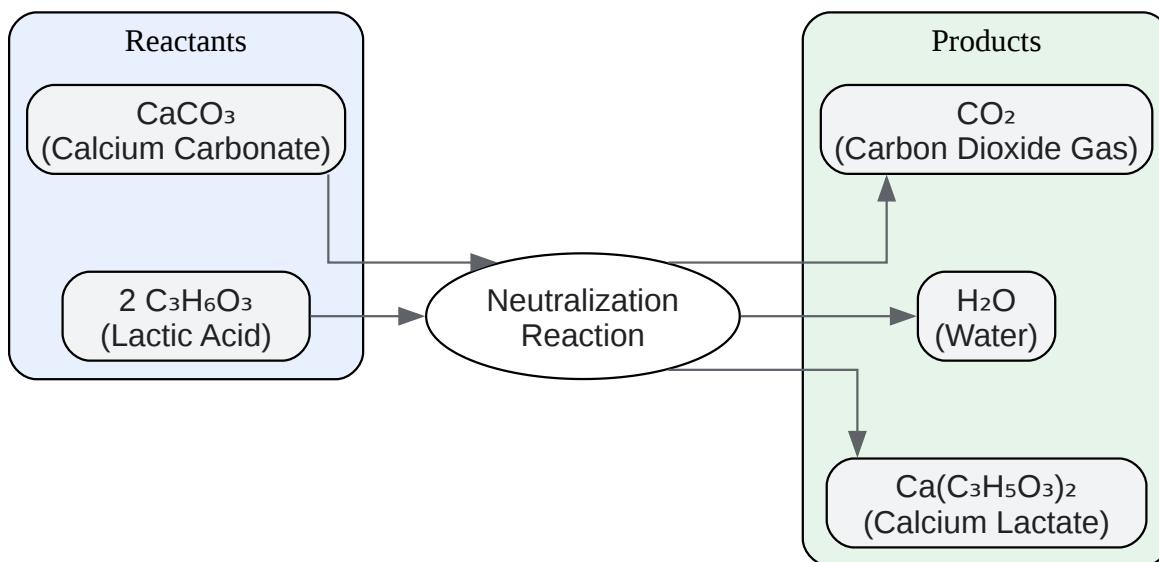
An In-depth Technical Guide to the Synthesis of **Calcium Lactate** from Lactic Acid and Calcium Carbonate

Abstract


Calcium lactate, a salt derived from the neutralization of lactic acid, is a compound of significant interest in the pharmaceutical and food industries.[1][2] Its high bioavailability, neutral taste, and functional properties as a firming agent, leavening agent, and nutritional supplement make it a valuable excipient and additive.[1][3][4] This guide provides a comprehensive, technically-grounded overview of the synthesis of **calcium lactate** via the reaction of lactic acid with calcium carbonate. We will explore the fundamental chemical principles, present a detailed and validated laboratory-scale protocol, discuss process optimization, and outline robust analytical methods for quality control, tailored for researchers, scientists, and drug development professionals.

Foundational Principles of Synthesis

The synthesis of **calcium lactate** from lactic acid and calcium carbonate is a classic acid-base neutralization reaction.[5] A thorough understanding of the underlying stoichiometry, mechanism, and thermodynamics is critical for process control and achieving high yield and purity.


Reaction Stoichiometry and Mechanism

The overall balanced chemical equation for the reaction is:

From a stoichiometric perspective, two moles of lactic acid are required to completely neutralize one mole of calcium carbonate.^[6] This 2:1 molar ratio is the theoretical foundation for calculating reactant quantities.

The reaction proceeds as a straightforward neutralization: the acidic protons from the carboxylic acid groups of two lactic acid molecules react with the carbonate base. This forms the calcium salt of lactic acid, along with water and gaseous carbon dioxide. The effervescence observed upon mixing the reactants is the visual evidence of CO₂ evolution, which also drives the reaction to completion.

[Click to download full resolution via product page](#)

Caption: Core reaction pathway for **calcium lactate** synthesis.

Key Physicochemical Considerations

- Reaction Kinetics: The rate of reaction is influenced by several factors. Increasing the temperature generally accelerates the reaction, with an optimum often cited around 60°C for maximizing yield.[7][8] Higher concentrations of lactic acid can increase the rate but may also lead to a viscous slurry that impedes mass transfer, thereby reducing the final yield.[7][8] The particle size of the calcium carbonate is also critical; a smaller particle size increases the surface area available for reaction, leading to a faster conversion.
- Solubility: **Calcium lactate**'s solubility in water is highly temperature-dependent, a property that is fundamental to its purification by crystallization. The solubility of L-**calcium lactate** increases from approximately 4.8 g/100 mL at 10°C to 8.5 g/100 mL at 30°C.[3] It is crucial to note that the racemic (DL) form is significantly less soluble than the pure L or D isomers.[3] This is a critical consideration if the lactic acid source is a racemic mixture, as the less soluble DL-lactate may precipitate preferentially.
- Hydration: **Calcium lactate** typically crystallizes from aqueous solutions as a pentahydrate ($C_6H_{10}CaO_6 \cdot 5H_2O$), the most common and stable hydrated form.[3][5] The water of hydration can be removed by drying at elevated temperatures (between 35 and 135°C), yielding the anhydrous form.[3]

A Validated Protocol for Laboratory Synthesis

This section details a robust, step-by-step methodology for the synthesis, purification, and isolation of **calcium lactate**. The rationale behind each step is provided to empower the researcher with the ability to troubleshoot and adapt the protocol.

Materials and Equipment

- Reagents:
 - L-(+)-Lactic Acid (88-92% aqueous solution, USP/Food Grade)
 - Calcium Carbonate (Precipitated, low heavy metals, USP/Food Grade)
 - Activated Carbon (Decolorizing grade)
 - Deionized Water

- Equipment:
 - Jacketed glass reactor with overhead stirrer
 - Heating/cooling circulator
 - pH meter with a calibrated probe
 - Buchner funnel with vacuum flask and filter paper (e.g., Whatman #1)
 - Beakers, graduated cylinders
 - Rotary evaporator (optional, for concentration)
 - Drying oven

Synthesis Workflow

Caption: Step-by-step workflow for **calcium lactate** production.

Detailed Experimental Procedure

- Reactant Preparation:
 - Prepare a ~20% (w/v) solution of lactic acid in deionized water in the jacketed reactor. For example, add 200 g of lactic acid (assuming 90% purity) to approximately 800 mL of water.
 - Calculate the stoichiometric amount of calcium carbonate required. Based on the 2:1 molar ratio of lactic acid (MW: 90.08 g/mol) to calcium carbonate (MW: 100.09 g/mol), you will need approximately 111 g of CaCO_3 . It is common practice to use a slight excess of CaCO_3 to ensure complete neutralization of the acid.
- Reaction:
 - Begin stirring the lactic acid solution at a moderate speed (e.g., 200-300 RPM).
 - Set the circulator to maintain the reactor temperature at 60°C.[7][8]

- Add the calcium carbonate powder slowly and incrementally to the stirred lactic acid solution.
 - Causality: Rapid addition will cause excessive foaming due to the vigorous release of CO₂, potentially leading to loss of material.[6][9]
- Continue stirring at 60°C for 1-2 hours after all the CaCO₃ has been added. Monitor the reaction by observing the cessation of gas evolution.
- Check the pH of the solution. It should be in the range of 6.0-8.0, indicating the acid has been neutralized.[10][11]

- Purification:
 - Filter the hot reaction mixture through a Buchner funnel to remove any unreacted calcium carbonate and other insoluble impurities.[9]
 - Transfer the warm, clear filtrate to a clean beaker. Add 1-2% (w/w) of activated carbon relative to the expected yield of **calcium lactate**.[1][12]
 - Heat the solution to ~70°C and stir for 30 minutes for decolorization.
 - Perform a second hot filtration to remove the activated carbon, yielding a colorless, transparent solution.
- Crystallization and Isolation:
 - Concentrate the purified solution by evaporating water (e.g., using a rotary evaporator or by gentle heating on a hot plate) until signs of crystal formation appear on the surface.
 - Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator to maximize crystal precipitation.[9][12]
 - Trustworthiness: Slow cooling promotes the formation of larger, more easily filterable crystals, which inherently possess higher purity than rapidly precipitated fine powders.
 - Isolate the white crystalline product by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold deionized water to remove the residual mother liquor.[12]

- Drying:
 - Dry the crystals in an oven at a temperature below 120°C until a constant weight is achieved. This will typically yield **calcium lactate** pentahydrate.[3][10]

Process Optimization and Quality Control

Achieving a product that meets pharmaceutical or food-grade specifications requires careful control of reaction parameters and rigorous analytical testing.

Summary of Optimized Parameters

Parameter	Optimal Range	Impact and Rationale
Molar Ratio (CaCO ₃ :Lactic Acid)	1 : 2	Ensures complete conversion of lactic acid. A slight excess of CaCO ₃ can be used to drive the reaction to completion and is easily removed by filtration. [6]
Reaction Temperature	30 - 60°C	Balances reaction rate and yield. Temperatures around 60°C are often optimal for yield, while lower temperatures (e.g., 30°C) can also be effective.[6][7][8]
Lactic Acid Concentration	< 2.0 mol% (~18%)	Higher concentrations can increase slurry viscosity, hindering mass transfer and lowering the final yield.[7][8]
Final pH	6.0 - 8.0	Confirms the completion of the neutralization reaction.[10][11]

Analytical Methods for Product Validation

A self-validating protocol requires robust analytical checks to confirm the identity, purity, and quality of the final product.

- Assay (Calcium Content): The purity of **calcium lactate** is most reliably determined by a complexometric titration for calcium content.
 - Method: A dried sample is accurately weighed and dissolved in water. The solution is made alkaline (e.g., with NaOH or KOH), and an indicator such as hydroxynaphthol blue is added. The solution is then titrated with a standardized 0.05 M disodium EDTA solution until a distinct color change (e.g., red-purple to blue) occurs at the endpoint.[10] Each mL of 0.05 M EDTA is equivalent to a specific mass of anhydrous **calcium lactate**.[10] A typical result for a high-purity sample is >98%. [13]
- Identification via FTIR: Fourier-Transform Infrared Spectroscopy provides a characteristic fingerprint of the molecule.
 - Expected Peaks: Look for a strong, broad absorption band in the 3000-3500 cm^{-1} region corresponding to the O-H stretching of the hydroxyl group and water of hydration. A very strong band around 1500-1750 cm^{-1} is indicative of the carboxylate (C=O) asymmetric stretching.[14][15]
- Loss on Drying (LOD): This test determines the amount of volatile matter (primarily water) and is used to confirm the hydration state.
 - Method: A sample is accurately weighed and dried in an oven at 120°C for 4 hours.[10] The weight loss for **calcium lactate** pentahydrate is theoretically ~27.5%, though pharmacopeial limits may be wider (e.g., up to 30%).[10]
- Heavy Metals: For pharmaceutical or food applications, the product must be tested for heavy metals like lead, typically using methods outlined in the relevant pharmacopeia (e.g., USP). The limit is often not more than 20 ppm.[16]

Conclusion

The synthesis of **calcium lactate** from lactic acid and calcium carbonate is a well-established and scalable process. Success hinges on a solid understanding of the reaction's stoichiometry and kinetics, as well as the physicochemical properties of the product, particularly its temperature-dependent solubility. By adhering to a controlled, step-wise protocol that emphasizes slow reactant addition, optimal temperature maintenance, and thorough purification, researchers can reliably produce high-purity **calcium lactate**. The implementation

of rigorous analytical quality controls, such as EDTA titration and LOD, is non-negotiable for validating the final product and ensuring it meets the stringent standards required for its intended application in drug development and food science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. nbinno.com [nbinno.com]
- 3. Calcium lactate - Wikipedia [en.wikipedia.org]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. ulrichgmbh.de [ulrichgmbh.de]
- 6. CN104230700A - Production process for preparing calcium lactate through one-step synthesis method - Google Patents [patents.google.com]
- 7. [PDF] A Study on the Synthesis of Calcium Lactate Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. expertmarketresearch.com [expertmarketresearch.com]
- 10. fao.org [fao.org]
- 11. CN104529751A - Preparing method of crystal L-calcium lactate - Google Patents [patents.google.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. wjpsronline.com [wjpsronline.com]
- 14. rjpbcbs.com [rjpbcbs.com]
- 15. Simple Rapid Production of Calcium Acetate Lactate from Scallop Shell Waste for Agricultural Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- To cite this document: BenchChem. [Synthesis of calcium lactate from lactic acid and calcium carbonate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046792#synthesis-of-calcium-lactate-from-lactic-acid-and-calcium-carbonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com